![molecular formula C25H29N3O5 B10819912 6-[(E)-but-2-enyl]-4-[2,5-dimethoxy-4-(morpholine-4-carbonyl)phenyl]-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B10819912.png)
6-[(E)-but-2-enyl]-4-[2,5-dimethoxy-4-(morpholine-4-carbonyl)phenyl]-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GNE-375 is a selective and potent inhibitor of bromodomain-containing protein 9 (BRD9) with an inhibitory concentration (IC50) of 5 nanomolar . It also inhibits bromodomain-containing protein 4 (BRD4), transcription initiation factor TFIID subunit 1 (TAF1), and cat eye syndrome chromosome region candidate 2 (CECR2) . GNE-375 is primarily used in the study of epigenetic resistance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GNE-375 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production of GNE-375 follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
GNE-375 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: GNE-375 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Applications De Recherche Scientifique
GNE-375 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of bromodomain-containing proteins.
Biology: Employed in research to understand the role of bromodomain-containing proteins in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases related to epigenetic dysregulation.
Mécanisme D'action
GNE-375 exerts its effects by selectively inhibiting bromodomain-containing protein 9 (BRD9). It binds to the bromodomain of BRD9, preventing its interaction with acetylated lysine residues on histone proteins. This inhibition disrupts the chromatin structure and affects gene expression, leading to the prevention of epigenetically-defined drug resistance .
Comparaison Avec Des Composés Similaires
Similar Compounds
GSK737: A dual inhibitor of bromodomain-containing protein 4 (BRD4) BD1 and BD2.
BET BD2-IN-1: A potent and selective inhibitor of bromodomain and extra-terminal (BET) BD2.
Uniqueness
GNE-375 is unique due to its high selectivity and potency for bromodomain-containing protein 9 (BRD9) over other bromodomain-containing proteins. It shows more than 100-fold selectivity for BRD9 compared to BRD4, TAF1, and CECR2 . This high selectivity makes GNE-375 a valuable tool for studying the specific role of BRD9 in various biological processes and diseases .
Propriétés
Formule moléculaire |
C25H29N3O5 |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
6-[(E)-but-2-enyl]-4-[2,5-dimethoxy-4-(morpholine-4-carbonyl)phenyl]-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C25H29N3O5/c1-5-6-7-28-15-20(18-12-16(2)26-23(18)25(28)30)17-13-22(32-4)19(14-21(17)31-3)24(29)27-8-10-33-11-9-27/h5-6,12-15,26H,7-11H2,1-4H3/b6-5+ |
Clé InChI |
FWTDDBIMDSVPTR-AATRIKPKSA-N |
SMILES isomérique |
C/C=C/CN1C=C(C2=C(C1=O)NC(=C2)C)C3=CC(=C(C=C3OC)C(=O)N4CCOCC4)OC |
SMILES canonique |
CC=CCN1C=C(C2=C(C1=O)NC(=C2)C)C3=CC(=C(C=C3OC)C(=O)N4CCOCC4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



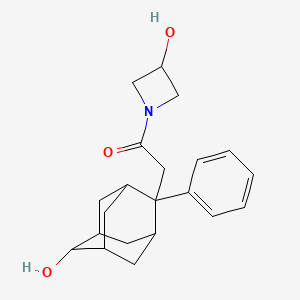
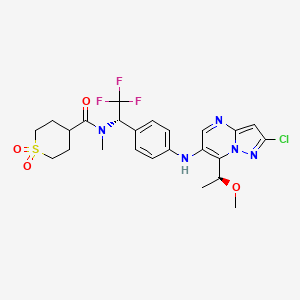
![N-[5-(3,5-dicyano-1,2,6-trimethyl-4H-pyridin-4-yl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide](/img/structure/B10819853.png)
![[(3S,4R,8R,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10819860.png)
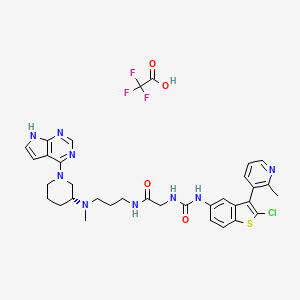
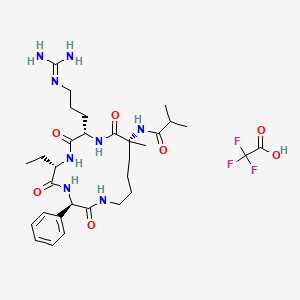
![4-{[3,5-Dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B10819873.png)
![N-[3-({4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl}methyl)-4-oxo-3,4-dihydroquinazolin-7-yl]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B10819875.png)
![{2-[(2r)-4-[4-(Hydroxymethyl)-3-(Methylsulfonyl)phenyl]-2-(Propan-2-Yl)piperazin-1-Yl]-4-(Trifluoromethyl)pyrimidin-5-Yl}methanol](/img/structure/B10819881.png)
![[(2S,3S,4S,5R,6S,8S,13S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10819888.png)
![(S)-1-(2-(5-Chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine](/img/structure/B10819891.png)
![4-[[(1R,2R,3aR,7aS)-2-[(3R)-3-aminopiperidin-1-yl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]oxy]benzonitrile](/img/structure/B10819894.png)
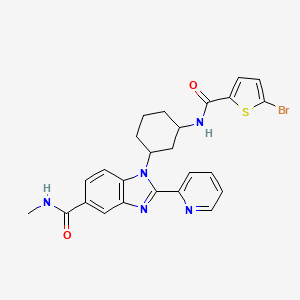
![4-[3-(4-fluorophenoxy)-5-[[4-(4-fluorophenyl)-4-hydroxypiperidine-1-carbonyl]amino]phenoxy]benzoic acid](/img/structure/B10819899.png)